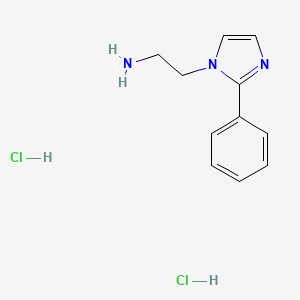

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

2-(2-phenylimidazol-1-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10;;/h1-5,7,9H,6,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSNUZUSLIIBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The most common and direct preparation method involves the nucleophilic substitution reaction between 2-phenyl-1H-imidazole and ethylenediamine. This reaction typically proceeds under controlled temperature and solvent conditions to yield 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine, which is then converted into its dihydrochloride salt by treatment with hydrochloric acid.

- Step 1: Reaction of 2-phenyl-1H-imidazole with ethylenediamine

- Step 2: Isolation of the free amine product

- Step 3: Treatment with hydrochloric acid to form the dihydrochloride salt

- Step 4: Purification by recrystallization, typically from ethanol/ether mixtures

This method yields a white crystalline powder with high purity and good yield.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 2-phenyl-1H-imidazole, ethylenediamine | Molar ratio often 1:1 or slight excess of ethylenediamine |

| Solvent | Methanol, ethanol, or other polar solvents | Solvent choice affects reaction rate and purity |

| Temperature | Reflux or room temperature | Reflux increases reaction speed |

| Reaction Time | Several hours (2–6 h) | Depends on temperature and solvent |

| Work-up | Acidification with HCl to form dihydrochloride salt | Followed by recrystallization |

| Yield | Typically 60-85% | Varies with reaction scale and conditions |

Salt Formation and Purification

The free base amine is converted into the dihydrochloride salt by adding hydrochloric acid, often in diethyl ether or aqueous solution. This salt formation enhances the compound’s stability and water solubility, facilitating handling and storage.

Alternative Synthetic Approaches and Related Chemistry

While the direct substitution method is the most straightforward, alternative approaches reported in the literature for related imidazole derivatives include:

- Paal-Knorr Synthesis: Used for constructing substituted imidazoles but less directly applicable for the target compound without further modification.

- Cyclization Reactions: Multi-step syntheses involving condensation of aldehydes and amines to form the imidazole ring, followed by functional group transformations to introduce the ethanamine side chain.

- Catalytic and Microwave-Assisted Synthesis: Recent advances include NHC-catalyzed and microwave-assisted protocols for substituted imidazoles, which could be adapted for analogues of 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine.

However, these methods are more complex and less commonly used for the direct preparation of the dihydrochloride salt.

Chemical Reaction Analysis

The compound can undergo typical imidazole ring chemistry such as:

- Oxidation: Using agents like hydrogen peroxide or potassium permanganate.

- Reduction: Using sodium borohydride or lithium aluminum hydride.

- Substitution: Electrophilic substitution on the imidazole ring to generate derivatives.

These reactions require controlled conditions to avoid degradation of the ethanamine side chain.

Experimental Data from Literature

| Experiment Description | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction of 2-phenyl-1H-imidazole with ethylenediamine, followed by HCl treatment | Reflux in methanol, 3-5 h | 70-85 | White crystalline dihydrochloride salt obtained |

| Conversion of tert-butyl [2-(1H-imidazol-1-yl)ethyl] carbamate to hydrochloride salt | HCl in diethyl ether, 20°C, 2-3 h | 90 | High purity salt formation |

| Recrystallization from ethanol/ether | Room temperature | - | Purification step |

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Enzyme Interactions

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride interacts with various enzymes, influencing biochemical pathways. It has been observed to:

- Inhibit Enzymes : The compound can inhibit enzymes involved in oxidative stress responses and metabolic pathways, which may lead to reduced cellular damage.

- Activate Enzymes : In certain contexts, it may also activate specific enzymes, thereby modulating metabolic processes.

Cellular Effects

Research indicates that this compound affects cellular processes significantly:

- Cell Signaling : It influences cell signaling pathways that regulate functions such as proliferation and apoptosis.

- Gene Expression : The compound has been shown to alter gene expression profiles in various cell types.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

These findings suggest its potential as a candidate for developing new antibiotics or antifungal treatments.

Potential Therapeutic Applications

Given its biological activities, the compound is being investigated for several therapeutic applications:

Antidiabetic Agents : It has shown promise in inhibiting α-glucosidase, which may aid in diabetes treatment.

Antimicrobial Agents : Its effectiveness against various pathogens positions it as a candidate for new antimicrobial therapies.

Cancer Research : Ongoing studies are exploring its role in modulating pathways associated with cancer cell proliferation and apoptosis.

Mechanism of Action

The mechanism of action of 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole Ring

2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine Dihydrochloride

- Structure : Methyl group at position 2 of imidazole.

- Molecular Weight : 198.10 g/mol (CAS: 858513-10-7) .

- Lower molecular weight (198.10 vs. 260.17 g/mol) suggests higher aqueous solubility .

- Synthesis: Prepared via alkylation of 2-aminobenzimidazole with bromomethyl derivatives, yielding 55–79% depending on substituent position .

2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine Dihydrochloride

- Structure : Phenyl group at position 5 of imidazole (CAS: 2059942-15-1).

- Similar molecular weight (260.17 g/mol) but distinct regiochemistry .

2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine Dihydrochloride

- Structure : 4-Chlorophenyl and imidazole groups on the same carbon.

- Molecular Weight : 260.16 g/mol (CAS: 1820740-72-4).

- Key Differences :

Core Scaffold Modifications

Benzimidazole Derivatives

- Example : 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride (CAS: 138078-14-5).

- Higher molecular weight (284.18 g/mol) and reduced solubility compared to imidazole analogs .

Naphthyl-Substituted Analogs

- Example : 1-(Naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (Compound 22).

- Key Differences :

Physicochemical and Pharmacological Properties

Biological Activity

2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride is a compound with the molecular formula C11H15Cl2N3 and a molecular weight of approximately 260.16 g/mol. This compound is a derivative of imidazole, a structural motif frequently encountered in biologically active molecules. Its dihydrochloride form enhances solubility and stability, making it suitable for various biochemical applications. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a phenyl group attached to an imidazole ring, which is known for its ability to participate in hydrogen bonding and π-stacking interactions. These properties are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H15Cl2N3 |

| Molecular Weight | 260.16 g/mol |

| IUPAC Name | 2-(2-phenyl-1H-imidazol-1-yl)ethanamine dihydrochloride |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It can act as either an inhibitor or an activator depending on the target biomolecule:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress responses and metabolic pathways, potentially leading to reduced cellular damage.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Biological Activity Studies

Recent studies have highlighted the compound's significant biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

Case Studies

-

Study on Enzyme Inhibition : A study demonstrated that the compound acts as a non-competitive inhibitor of α-glucosidase, an enzyme critical in carbohydrate metabolism. The kinetic analysis revealed an IC50 value of approximately 0.71 µM, indicating potent inhibition.

- Fluorescence Quenching : This method confirmed direct binding to the enzyme, suggesting that the compound could be developed into a therapeutic agent for managing diabetes by controlling postprandial blood glucose levels.

- Cell Viability Assays : Evaluations using LO2 liver cells indicated that the compound exhibited low cytotoxicity, reinforcing its potential as a safe therapeutic candidate.

Potential Therapeutic Applications

Given its biological activities, this compound is being investigated for several therapeutic applications:

Antidiabetic Agents : Due to its ability to inhibit α-glucosidase, it shows promise in developing new treatments for diabetes.

Antimicrobial Agents : Its effectiveness against various pathogens positions it as a candidate for new antibiotics or antifungal treatments.

Cancer Research : Ongoing studies are exploring its role in modulating pathways associated with cancer cell proliferation and apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine dihydrochloride?

- Methodology : A common approach involves refluxing substituted aryl compounds with o-phenylenediamine derivatives in the presence of ammonia, followed by alkaline workup and recrystallization. For example, substituted imidazoles can be synthesized via condensation reactions under controlled pH and temperature conditions (e.g., reflux in water bath with ammonia) . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid, followed by purification via recrystallization or column chromatography .

- Key Considerations : Monitor reaction progress using TLC (e.g., chloroform:methanol 6:1 v/v) and characterize intermediates via melting point analysis .

Q. How is the compound characterized to confirm its structural integrity?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C) to verify imidazole ring substitution and amine proton environments.

- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for protonated ions).

- X-ray crystallography (if crystalline) using programs like SHELXL for precise structural determination .

- Elemental analysis to validate purity and stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodology :

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., dioxane) enhance nucleophilic substitution reactions involving chloroethanone intermediates .

- Catalyst Screening : Anhydrous potassium carbonate improves amine coupling efficiency in SN2 reactions .

- Temperature Control : Reflux conditions (e.g., 16 hours) ensure complete conversion of intermediates while avoiding decomposition .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like EGFR or uPAR. Adjust protonation states of the imidazole ring and amine groups to reflect physiological pH .

- ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., blood-brain barrier permeability) critical for CNS drug development .

Q. What are common pitfalls in crystallizing this dihydrochloride salt, and how are they resolved?

- Challenges :

- Hygroscopicity : The compound may absorb moisture, leading to amorphous solids.

- Polymorphism : Multiple crystal forms can arise due to flexible ethylamine side chains.

- Solutions :

- Anti-Solvent Crystallization : Add chilled diethyl ether to saturated ethanolic solutions to induce controlled crystallization .

- Seeding : Use pre-characterized microcrystals to guide polymorph formation .

Q. How do structural modifications (e.g., halogenation) impact biological activity?

- Case Study : Fluorine or chlorine substitution at the phenyl ring’s para position enhances metabolic stability and target affinity. For example, 2-(2,3-difluorophenyl) analogs showed improved pharmacokinetic profiles in neuropharmacological assays .

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling or electrophilic halogenation, followed by in vitro cytotoxicity and receptor-binding assays .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity?

- Analysis : Variations in melting points (e.g., ±5°C) may stem from residual solvents or polymorphic forms.

- Resolution :

- Perform DSC/TGA to distinguish between true melting and decomposition.

- Cross-validate with HPLC (≥95% purity) and elemental analysis .

Q. Why do some studies report low cytotoxicity while others note significant activity?

- Hypothesis : Differences in cell lines, assay conditions (e.g., serum concentration), or impurity profiles.

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.